molecular formula C7H4ClF3S B1300811 4-Chlorophenyl trifluoromethyl sulfide CAS No. 407-16-9

4-Chlorophenyl trifluoromethyl sulfide

Cat. No. B1300811
CAS RN: 407-16-9
M. Wt: 212.62 g/mol
InChI Key: ATFBQTUDGRJCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl trifluoromethyl sulfide (4-CFTMS) is an organosulfur compound with a unique range of properties and applications. It is a colorless, volatile liquid with a low boiling point and a pungent odor. 4-CFTMS is used in a variety of scientific research applications, and is also used in laboratory experiments due to its unique properties.

Scientific Research Applications

Synthesis of Sulfur-Containing Organic Compounds

4-Chlorophenyl trifluoromethyl sulfide is involved in the synthesis of various sulfur-containing organic compounds. Markitanov et al. (2019) synthesized new 4-(trifluoromethyl)tetrahydrothiophenes using thiocarbonyl ylide generated from chloromethyl trimethylsilylmethyl sulfide, showcasing the role of similar sulfur compounds in organic synthesis (Markitanov et al., 2019).

Preparation of Specific Sulfide Compounds

McWilliams et al. (2003) detailed the preparation of n-Butyl 4-Chlorophenyl Sulfide, demonstrating the methodologies to synthesize specific sulfide compounds, which can be related to the utilization of this compound in similar processes (McWilliams et al., 2003).

Environmental Impact Studies

Buser (1995) investigated Tris(4-chlorophenyl)methane and its metabolites, which are related to the broader chemical family of chlorophenyl sulfides, to understand their environmental impact and origins (Buser, 1995).

Photochemistry Research

The study of photochemical reactions of similar sulfonium salts by Dektar and Hacker (1990) may provide insights into the photochemical behavior of this compound (Dektar & Hacker, 1990).

Chemical Transformations and Reactions

Research by Ayuba et al. (2003) on the polyfluorination of aryl alkyl sulfides highlights the transformations these compounds can undergo, which is relevant for understanding the reactivity of this compound (Ayuba et al., 2003).

Electrocatalysis and Oxidation Reactions

Sousa et al. (2013) explored the use of oxo-rhenium complexes in catalyzing oxidation reactions. The by-products of these reactions, such as bis(4-chlorophenyl) sulfide, demonstrate the potential role of chlorophenyl sulfides in catalysis (Sousa et al., 2013).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-Chlorophenyl trifluoromethyl sulfide may also interact with various biological targets, influencing a range of physiological processes.

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Based on the wide range of biological activities exhibited by related compounds , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-Chlorophenyl trifluoromethyl sulfide plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of trifluoromethyl groups to target molecules. The trifluoromethyl group is known for its ability to enhance the stability and bioactivity of pharmaceuticals and agrochemicals . The interactions between this compound and biomolecules are primarily mediated through radical intermediates, which can lead to the formation of new carbon-fluorine bonds.

Cellular Effects

The effects of this compound on cellular processes are multifaceted This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolismFor example, the presence of this compound can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . Additionally, this compound can affect the expression of genes related to oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of radical intermediates, which can interact with biomolecules to form new chemical bonds. This process can lead to the inhibition or activation of enzymes, depending on the specific interactions involved. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard conditions, but it can undergo degradation under certain environmental factors such as light and heat. Long-term exposure to this compound has been shown to affect cellular function, with potential implications for cell viability and proliferation . In vitro studies have demonstrated that prolonged exposure to this compound can lead to oxidative stress and DNA damage, which may contribute to its cytotoxic effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance the bioactivity of certain pharmaceuticals by increasing their stability and efficacy. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Animal studies have shown that the threshold for toxicity varies depending on the species and the route of administration. It is important to carefully monitor the dosage of this compound to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The trifluoromethyl group can influence the metabolic flux by altering the activity of key enzymes involved in the detoxification of xenobiotics. Additionally, this compound can affect the levels of certain metabolites, such as reactive oxygen species, which can have downstream effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins, leading to its localization in specific cellular compartments. The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or binding to targeting signals . The localization of this compound within these compartments can affect its activity and function, potentially leading to changes in cellular metabolism and signaling pathways.

properties

IUPAC Name

1-chloro-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFBQTUDGRJCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352857
Record name 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

407-16-9
Record name 1-Chloro-4-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates the preparation of several types of perfluoroalkylsulfonylphenyl ethers. Each of these illustrated ethers are produced in (a)-(e), below. Unless otherwise indicated, the reactions described below are performed in a 250 mL, 3-necked flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet tube, and a stopper. These illustrations utilize a starting material of 1-chloro-4-(trifluoromethylsulfonyl)benzene which may be prepared as described below. First, 1-chloro-4-trifluoromethylthiobenzene is prepared as follows: ##STR11## A mixture was formed in the flask from the following materials: 73 grams (g) of 4-chlorothiophenol, 400 milliliters (mL) of dimethyl formamide (DMF), and 70 g of potassium carbonate (K2CO3). This mixture was stirred at 60° C. for one hour and cooled to ice water bath temperatures (between about 0° C. and about 5° C.) and 100 g of bromotrifluoromethane (BrCF3) was bubbled into the mixture for two hours. The mixture was then stirred for two hours while warming to room temperature (about 23° C.) and then poured into 300 mL of water with stirring to form a product. The product was extracted with 300 mL of methylene chloride, separated, and washed with 250 mL of water. The product-containing, methylene chloride phase was separated and then dried by passing it through sodium sulfate. Low boiling point (up to 100° C., unless stated otherwise) components of the product phase ("low boilers") were then distilled off under reduced pressure (about 0.5 mm Hg) and the remaining product was then distilled over a short distillation column under reduced pressure to produce an 80% yield of an oily product. The identity of the product was confirmed by gas chromatography-mass spectroscopy (GC-MS) spectra to be 1-chloro-4-trifluoromethylthiobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenyl trifluoromethyl sulfide
Reactant of Route 2
Reactant of Route 2
4-Chlorophenyl trifluoromethyl sulfide
Reactant of Route 3
Reactant of Route 3
4-Chlorophenyl trifluoromethyl sulfide
Reactant of Route 4
Reactant of Route 4
4-Chlorophenyl trifluoromethyl sulfide
Reactant of Route 5
Reactant of Route 5
4-Chlorophenyl trifluoromethyl sulfide
Reactant of Route 6
Reactant of Route 6
4-Chlorophenyl trifluoromethyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.